![molecular formula C16H33NO B3036527 Obscuraminol F CAS No. 350485-01-7](/img/structure/B3036527.png)
Obscuraminol F
Overview
Description
Obscuraminol F is a high-purity natural product with a molecular formula of C16H33NO and a molecular weight of 255.44 g/mol . It is an alkaloid type of compound and is physically described as an oil . It is sourced from Pseudodistoma obscurum .
Molecular Structure Analysis
The molecular structure of Obscuraminol F consists of 16 carbon atoms, 33 hydrogen atoms, and 1 nitrogen atom . The structure is characterized by a β-lactam ring, which is a four-membered lactam .
Physical And Chemical Properties Analysis
Obscuraminol F is an oil-like substance . It has a molecular weight of 255.44 g/mol and a molecular formula of C16H33NO . The compound is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Scientific Research Applications
Natural Product Synthesis
Obscuraminol F: belongs to a class of natural products known as obscuraminols , which were originally isolated from the tunicate Pseudodistoma obscurum . These compounds exhibit intriguing biological activities and unique structural features. Researchers have harnessed the power of Samarium diiodide (SmI~2~) , also known as Kagan’s reagent , in the total synthesis of natural products. SmI2 has been a valuable tool for reductive coupling reactions, C–C bond construction, and cascade reactions. Its mild and selective single-electron reduction capability has made it indispensable in the modification of natural products and their total syntheses .
Obscuraminol F: Structure and Absolute Configuration
Before diving into specific applications, let’s briefly discuss the structure of Obscuraminol F . It is an unsaturated amino alcohol, and its absolute configuration has been elucidated through research . Understanding its structure is crucial for exploring its potential applications.
a. Anticancer Properties:Challenges and Future Directions
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3R)-2-aminohexadec-15-en-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h3,15-16,18H,1,4-14,17H2,2H3/t15-,16+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZHHOGHQKXCRQ-JKSUJKDBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCCCCCCCCCC=C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CCCCCCCCCCCC=C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Obscuraminol F |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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